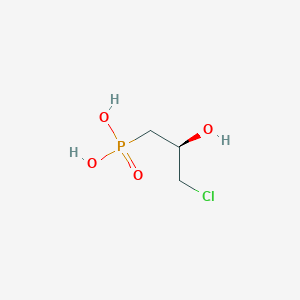
(2R)-3-chloro-2-hydroxypropylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-chloro-2-hydroxypropylphosphonic acid is an organophosphorus compound with significant interest in various scientific fields. This compound is characterized by the presence of a phosphonic acid group, a hydroxyl group, and a chlorine atom attached to a propyl chain. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-chloro-2-hydroxypropylphosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 2-hydroxypropylphosphonic acid using thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-chloro-2-hydroxypropylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3-chloro-2-oxopropylphosphonic acid.
Reduction: Formation of 2-hydroxypropylphosphonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-3-chloro-2-hydroxypropylphosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphonic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (2R)-3-chloro-2-hydroxypropylphosphonic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-hydroxypropylphosphonic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-chloro-2-hydroxypropylphosphonic acid: Similar structure but different stereochemistry, which can affect its biological activity.
2-chloroethylphosphonic acid: Contains a different alkyl chain, leading to different chemical and biological properties.
Uniqueness
(2R)-3-chloro-2-hydroxypropylphosphonic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a chlorine group on the propyl chain. This combination of functional groups and stereochemistry provides distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C3H8ClO4P |
|---|---|
Poids moléculaire |
174.52 g/mol |
Nom IUPAC |
[(2R)-3-chloro-2-hydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 |
Clé InChI |
MTHUXSANBRAURH-VKHMYHEASA-N |
SMILES isomérique |
C([C@H](CCl)O)P(=O)(O)O |
SMILES canonique |
C(C(CCl)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)

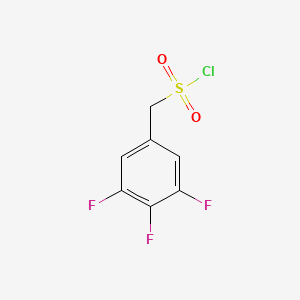
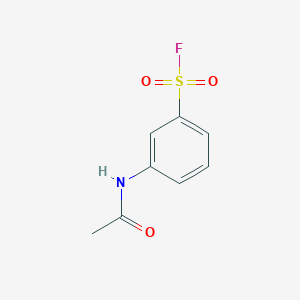
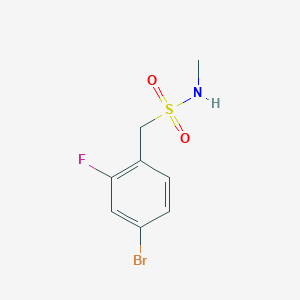

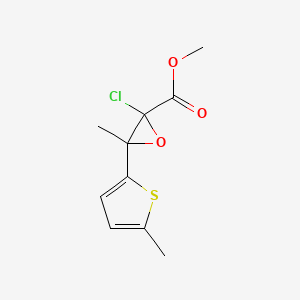


![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
